Benzo(a)pyrene-7,8-diol Benzo(a)pyrene-7,8-diol
Brand Name: Vulcanchem
CAS No.: 57303-99-8
VCID: VC0196081
InChI: InChI=1S/C20H12O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,21-22H
SMILES: C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=C5O)O)C=C2
Molecular Formula: C20H12O2
Molecular Weight: 284.3 g/mol

Benzo(a)pyrene-7,8-diol

CAS No.: 57303-99-8

VCID: VC0196081

Molecular Formula: C20H12O2

Molecular Weight: 284.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Benzo(a)pyrene-7,8-diol - 57303-99-8

Description

Benzo[a]pyrene-7,8-diol is an organic compound belonging to the class of pyrenes . Pyrenes are characterized by a molecular structure featuring four fused benzene rings, creating a flat aromatic system . Benzo[a]pyrene-7,8-diol is a metabolite of benzo[a]pyrene, a procarcinogen found in tobacco smoke . The molecular formula of Benzo[a]pyrene-7,8-diol is C20H12O2, and its molecular weight is 284.31 g/mol .

As a metabolite, benzo[a]pyrene-7,8-diol is created through the oxidation of benzo[a]pyrene, introducing hydroxyl functional groups . Further metabolism of benzo[a]pyrene-7,8-diol can produce benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide, another compound with carcinogenic properties . This epoxide binds to the N2 atom of guanine in DNA, which distorts the DNA's double helix structure and can inactivate tumor suppression genes, potentially leading to genetic mutations and cancer . Benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide, also known as BPDE or benzo(a)Pyrene diol epoxide, is used as a marker for BaP exposure .

Benzo[a]pyrene-7,8-diol is considered practically insoluble in water and relatively neutral . It has a predicted boiling point of 572.3±23.0 °C and a density of 1.473±0.06 g/cm3 . Synonyms for benzo[a]pyrene-7,8-diol include Benzo(a)pyrene-7,8-diol, 7,8-Dihydroxybenzo[a]pyrene, and 7,8-Dihydroxybenzo(a)pyrene .

CAS No. 57303-99-8
Product Name Benzo(a)pyrene-7,8-diol
Molecular Formula C20H12O2
Molecular Weight 284.3 g/mol
IUPAC Name benzo[a]pyrene-7,8-diol
Standard InChI InChI=1S/C20H12O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,21-22H
Standard InChIKey FWKXMJCJEOUXDE-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=C5O)O)C=C2
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=C5O)O)C=C2
Purity > 95%
Synonyms 7,8-Dihydroxybenzo[a]pyrene
PubChem Compound 42267
Last Modified Apr 15 2024

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